molecular formula C14H14ClNO3S B4649958 ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate

ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate

Cat. No. B4649958
M. Wt: 311.8 g/mol
InChI Key: WUMZIYCUUXMTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate is not fully understood, but studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, one study found that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate has been shown to have a wide range of biochemical and physiological effects. Studies have found that the compound can modulate the activity of various neurotransmitter receptors, including GABA(A) and NMDA receptors. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate in lab experiments is that it has been well-studied and its synthesis is well-established. Additionally, the compound has a wide range of potential applications, making it a versatile tool for researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, the compound may have off-target effects that could complicate experiments.

Future Directions

There are several potential future directions for research on ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential off-target effects. Finally, the compound's potential as a tool for studying the activity of certain enzymes and receptors in the body should be explored further.

Scientific Research Applications

Ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate has been studied for a variety of scientific applications. One area of research has focused on the compound's potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
Another area of research has focused on the compound's effects on the nervous system. Studies have shown that ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate can modulate the activity of certain neurotransmitter receptors, suggesting that it may have potential as a treatment for neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-3-19-11(17)7-16-14(18)13-12(15)9-5-4-8(2)6-10(9)20-13/h4-6H,3,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMZIYCUUXMTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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